N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide
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Overview
Description
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide is a complex organic compound characterized by its unique tricyclic structure. This compound is part of a broader class of adamantane derivatives, which are known for their stability and diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with glycine derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions and protein folding.
Medicine: this compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantaneacetic acid: Shares a similar tricyclic structure but differs in functional groups and applications.
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Another adamantane derivative with distinct chemical properties and uses.
Uniqueness
N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide stands out due to its specific structural features and the versatility of its applications. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-aminoacetamide |
InChI |
InChI=1S/C12H20N2O/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) |
InChI Key |
BAGVEXJQTGNSES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN |
Origin of Product |
United States |
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